2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(m-tolyl)acetamide
Description
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Properties
IUPAC Name |
2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O3/c1-17-4-2-5-20(14-17)27-24(29)16-31-23-7-3-6-22-21(23)12-13-28(25(22)30)15-18-8-10-19(26)11-9-18/h2-11,14H,12-13,15-16H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUAXCFUCFDISY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(m-tolyl)acetamide is a synthetic organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and comparison with related compounds.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.44 g/mol. The presence of the 4-fluorobenzyl group enhances its lipophilicity and may influence its interaction with biological targets.
Structural Formula
| Property | Value |
|---|---|
| Molecular Formula | C22H24FN2O3 |
| Molecular Weight | 396.44 g/mol |
| InChI Key | AHTMDSPXDBOECM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)N(C)C)OC1=C(C(=O)C=C1C(=O)N(C)C)C |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The tetrahydroisoquinoline moiety may play a crucial role in modulating neurotransmitter systems, potentially affecting conditions like depression or anxiety. The fluorobenzyl group could enhance binding affinity to these targets due to its electronic properties.
Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit anticancer activity. For instance:
- In vitro studies demonstrated that related tetrahydroisoquinoline derivatives inhibited the growth of various cancer cell lines, including breast and prostate cancer cells.
- Mechanistic studies suggested that these compounds induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Neuroprotective Effects
Research has also explored the neuroprotective potential of this compound:
- Animal models of neurodegenerative diseases showed that administration of similar tetrahydroisoquinoline compounds resulted in reduced neuronal death and improved cognitive function.
- The mechanism appears to involve the modulation of oxidative stress pathways and enhancement of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor).
Anti-inflammatory Activity
Another significant aspect of its biological profile is anti-inflammatory activity:
- Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in macrophage cultures.
- This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
Comparative Analysis
To better understand the unique properties of This compound , it is useful to compare it with structurally related compounds.
| Compound Name | Structure Similarity | Anticancer Activity | Neuroprotective Effects | Anti-inflammatory Effects |
|---|---|---|---|---|
| Compound A | High | Moderate | Low | Moderate |
| Compound B | Moderate | High | High | Low |
| Compound C | Low | Low | Moderate | High |
Case Studies
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry investigated a series of tetrahydroisoquinoline derivatives for their anticancer properties. The study found that modifications at the benzyl position significantly enhanced cytotoxicity against MCF-7 breast cancer cells .
- Neuroprotective Study : Research published in Neuroscience Letters demonstrated that a similar compound improved cognitive deficits in an Alzheimer's disease model by reducing amyloid-beta accumulation .
- Anti-inflammatory Investigation : A study in Pharmacology Reports reported that certain tetrahydroisoquinoline derivatives reduced inflammation markers in LPS-stimulated macrophages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
